2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a tetrafluorophenyl group and a tributylstannyl group attached to a benzoate moiety, making it a versatile intermediate in organic synthesis and a valuable tool in radiolabeling and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate typically involves the reaction of 2,3,5,6-tetrafluorophenol with 3-(tributylstannyl)benzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate ester formation . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction: The benzoate moiety can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Cross-Coupling Products: Various substituted benzoates.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate has several applications in scientific research:
Radiolabeling: Used as a precursor in the synthesis of radiolabeled compounds for imaging and therapeutic purposes.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays and studies.
Material Science: Employed in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate primarily involves its reactivity in cross-coupling reactions. The tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds in the presence of a palladium catalyst. This compound can also interact with various molecular targets through its functional groups, enabling its use in bioconjugation and radiolabeling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluorophenyl 3-(nodo-carboranyl) propionate: Another compound with a tetrafluorophenyl group, used in bioconjugation and radiolabeling.
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate: Similar structure with a succinimidyl group, used in protein labeling.
Uniqueness
2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate is unique due to its combination of a tetrafluorophenyl group and a tributylstannyl group, which provides distinct reactivity and versatility in various chemical reactions and applications. Its stability and efficiency in radiolabeling make it particularly valuable in scientific research .
Eigenschaften
CAS-Nummer |
663622-12-6 |
---|---|
Molekularformel |
C25H32F4O2Sn |
Molekulargewicht |
559.2 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl) 3-tributylstannylbenzoate |
InChI |
InChI=1S/C13H5F4O2.3C4H9.Sn/c14-8-6-9(15)11(17)12(10(8)16)19-13(18)7-4-2-1-3-5-7;3*1-3-4-2;/h1-2,4-6H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
XDDFBBDTMIDKBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.